![molecular formula C16H16N2O6 B5816132 N-(2,5-dimethoxyphenyl)-2-(4-nitrophenoxy)acetamide](/img/structure/B5816132.png)
N-(2,5-dimethoxyphenyl)-2-(4-nitrophenoxy)acetamide
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Overview
Description
Research in the field often focuses on the synthesis, characterization, and application of nitrophenyl acetamides and their derivatives due to their potential in various chemical and pharmaceutical applications. These compounds serve as intermediates in the synthesis of more complex molecules.
Synthesis Analysis
Synthesis approaches for nitrophenyl acetamides typically involve nitration, carbonylation, or reductive processes. For instance, the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes has been proposed as a one-pot synthesis method to produce N-(4-hydroxyphenyl)acetamide, showcasing the utility of catalytic systems in achieving high selectivity and yield under optimized conditions (Vavasori, Capponi, & Ronchin, 2023).
Molecular Structure Analysis
The molecular structure of nitrophenyl acetamide derivatives is often confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry, alongside X-ray crystallography for precise structural determination. These techniques help identify functional groups, molecular conformation, and intermolecular interactions critical for understanding the compound's chemical behavior and reactivity (Jarrahpour, Jalbout, & Rezaei, 2006).
Chemical Reactions and Properties
Nitrophenyl acetamides undergo various chemical reactions, including alkylation, nitration, and hydrogenation, depending on the substituents and reaction conditions. The presence of nitro and acetamido groups can influence the chemical shift and reactivity, facilitating the synthesis of a wide range of derivatives with varied properties (Zhang Da-yang, 2004).
Physical Properties Analysis
The physical properties of nitrophenyl acetamides, such as solubility, melting point, and stability, are influenced by their molecular structure. Spectroscopic data and computational calculations can help predict and analyze these properties, providing insights into the compound's behavior in different environments.
Chemical Properties Analysis
The chemical properties, including reactivity, acidity, basicity, and hydrogen bonding capability, are pivotal for understanding the compound's interactions and its potential applications. Studies on similar compounds highlight the importance of inter- and intramolecular hydrogen bonds in determining the chemical and biological activity of nitrophenyl acetamides (Girel et al., 2022).
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(4-nitrophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c1-22-13-7-8-15(23-2)14(9-13)17-16(19)10-24-12-5-3-11(4-6-12)18(20)21/h3-9H,10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGUZPJESONXCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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